molecular formula C14H18O2 B14013159 4,5,8-Trimethyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid CAS No. 14557-88-1

4,5,8-Trimethyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

Cat. No.: B14013159
CAS No.: 14557-88-1
M. Wt: 218.29 g/mol
InChI Key: BXLWMFTXONCQMK-UHFFFAOYSA-N
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Description

4,5,8-Trimethyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is a derivative of naphthalene, a bicyclic aromatic hydrocarbon This compound is characterized by the presence of three methyl groups and a carboxylic acid group attached to a tetrahydronaphthalene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,8-Trimethyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid typically involves the hydrogenation of naphthalene derivatives. One common method is the catalytic hydrogenation of naphthalene in the presence of a nickel catalyst. This process results in the formation of tetrahydronaphthalene, which can then be further functionalized to introduce the methyl and carboxylic acid groups .

Industrial Production Methods

Industrial production of this compound often involves large-scale catalytic hydrogenation processes. The use of activated carbon-supported molybdenum carbides has been reported to enhance the efficiency of the hydrogenation process . Additionally, the Darzens synthesis, an intramolecular electrophilic aromatic substitution reaction, can be employed to prepare derivatives of tetrahydronaphthalene .

Chemical Reactions Analysis

Types of Reactions

4,5,8-Trimethyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4,5,8-Trimethyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,5,8-Trimethyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid involves its interaction with various molecular targets. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, while the aromatic ring can engage in π-π stacking interactions. These interactions influence the compound’s reactivity and its ability to bind to specific targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5,8-Trimethyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is unique due to the presence of both methyl and carboxylic acid groups, which confer distinct chemical properties and reactivity compared to its analogs.

Properties

CAS No.

14557-88-1

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

IUPAC Name

4,5,8-trimethyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

InChI

InChI=1S/C14H18O2/c1-8-4-5-9(2)13-10(3)6-11(14(15)16)7-12(8)13/h4-5,10-11H,6-7H2,1-3H3,(H,15,16)

InChI Key

BXLWMFTXONCQMK-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC2=C(C=CC(=C12)C)C)C(=O)O

Origin of Product

United States

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